molecular formula C21H19NO2S2 B11698507 (5E)-3-(4-ethoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(4-ethoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11698507
M. Wt: 381.5 g/mol
InChI Key: WMLMOMKYIRQDLM-OIXOFKMYSA-N
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Description

(5E)-3-(4-ETHOXYPHENYL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an ethoxyphenyl group, and a phenylprop-2-en-1-ylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-ETHOXYPHENYL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-methyl-3-phenylprop-2-en-1-amine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the final thiazolidinone product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-ETHOXYPHENYL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5E)-3-(4-ETHOXYPHENYL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-3-(4-ETHOXYPHENYL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar thiazolidinone rings, known for their antidiabetic properties.

    Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring, exhibiting various biological activities.

Uniqueness

(5E)-3-(4-ETHOXYPHENYL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features, such as the ethoxyphenyl and phenylprop-2-en-1-ylidene groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19NO2S2

Molecular Weight

381.5 g/mol

IUPAC Name

(5E)-3-(4-ethoxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19NO2S2/c1-3-24-18-11-9-17(10-12-18)22-20(23)19(26-21(22)25)14-15(2)13-16-7-5-4-6-8-16/h4-14H,3H2,1-2H3/b15-13+,19-14+

InChI Key

WMLMOMKYIRQDLM-OIXOFKMYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C(=C\C3=CC=CC=C3)\C)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S

Origin of Product

United States

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